Evidence Dimension 1: Physicochemical Properties for Lead Optimization
The presence and position of methyl groups on a cyclohexane sulfonamide core significantly impact calculated logP (lipophilicity) and topological polar surface area (TPSA), which are key descriptors for predicting drug-likeness and membrane permeability. Based on QSAR principles and data from related compounds, 2,4-Dimethylcyclohexane-1-sulfonamide is expected to exhibit altered physicochemical properties compared to its unsubstituted parent, cyclohexanesulfonamide (CAS 2438-38-2) [1]. For example, cyclohexanesulfonamide has a TPSA of 68.5 Ų [2], and the addition of two methyl groups will increase lipophilicity and may slightly reduce TPSA, potentially improving passive membrane diffusion while maintaining hydrogen-bonding capacity [3].
| Evidence Dimension | Lipophilicity and Polar Surface Area (Inferred) |
|---|---|
| Target Compound Data | Predicted to have higher LogP and lower TPSA than parent compound. |
| Comparator Or Baseline | Cyclohexanesulfonamide (CAS 2438-38-2) with a reported TPSA of 68.5 Ų [2]. |
| Quantified Difference | Quantified difference unavailable without direct experimental measurement. Difference is inferred from the presence of two additional methyl groups. |
| Conditions | Computational prediction based on QSAR models and chemical structure comparison. |
Why This Matters
In medicinal chemistry, modifying lipophilicity is a common strategy to optimize a lead compound's pharmacokinetic profile, making 2,4-Dimethylcyclohexane-1-sulfonamide a potentially useful scaffold for tuning these properties.
- [1] PubChem. (n.d.). Cyclohexanesulfonamide (CAS 2438-38-2). Retrieved from https://pubchem.ncbi.nlm.nih.gov/ View Source
- [2] PubChem. (n.d.). Cyclohexanesulfonamide (CAS 2438-38-2) Computed Properties. Retrieved from https://pubchem.ncbi.nlm.nih.gov/ View Source
- [3] Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. *Advanced Drug Delivery Reviews*, 46(1-3), 3-26. View Source
